Pharmacological Activity: 9-Hydroxy-N-desmethylclobazam Is Inactive vs. N-Desmethylclobazam Retaining ~20–100% of Clobazam Potency
9-Hydroxy-N-desmethylclobazam (Clobazam Metabolite M10) is a pharmacologically inactive terminal metabolite, whereas its direct metabolic precursor N-desmethylclobazam retains significant positive allosteric modulator activity at human GABAA receptors. N-desmethylclobazam (N-CLB) potentiates GABA EC20-evoked responses at recombinant human α1β2γ2S, α2β2γ2S, α3β2γ2S, and α5β2γ2S GABAA receptors with EC50 values of 138 nM, 132 nM, 175 nM, and 140 nM, respectively, comparable to clobazam itself (EC50 range 132–240 nM across these subtypes) [1]. In contrast, the 9-hydroxy derivative is enzymatically inactivated via hydroxylation at the 6-position (benzodiazepine ring) and is not reported to exhibit measurable GABAA receptor modulatory activity [2]. The FDA prescribing information and comprehensive pharmacokinetic reviews consistently classify N-desmethylclobazam hydroxylation products (including both 4′-hydroxy and 9-hydroxy isomers) as inactive metabolites [3].
| Evidence Dimension | GABAA receptor positive allosteric modulatory activity (EC50) |
|---|---|
| Target Compound Data | No measurable GABAA receptor modulatory activity (pharmacologically inactive, terminal metabolite) [2][3] |
| Comparator Or Baseline | N-Desmethylclobazam (N-CLB, M9): EC50 = 138 nM (α1β2γ2S), 132 nM (α2β2γ2S), 175 nM (α3β2γ2S), 140 nM (α5β2γ2S) expressed in Xenopus oocytes; Clobazam: EC50 = 132–240 nM across α1–α5β2γ2S subtypes [1] |
| Quantified Difference | Activity: inactive vs. active. N-desmethylclobazam estimated relative potency = 1/5 to equal potency of clobazam based on animal and in vitro receptor binding data; 9-hydroxy derivative lacks any reported activity. |
| Conditions | Electrophysiological two-electrode voltage-clamp recordings in Xenopus laevis oocytes expressing human recombinant GABAA receptor subtypes (α1,2,3,5β2γ2S, α6β2δ); GABA EC20 co-application protocol [1] |
Why This Matters
The unequivocal inactivity of 9-hydroxy-N-desmethylclobazam makes it the preferred analyte for distinguishing complete metabolic inactivation from ongoing pharmacological exposure—critical for forensic interpretation and for avoiding confounding in receptor occupancy studies.
- [1] Hammer H, Ebert B, Jensen HS, Jensen AA. Functional characterization of the 1,5-benzodiazepine clobazam and its major active metabolite N-desmethylclobazam at human GABAA receptors expressed in Xenopus laevis oocytes. PLoS ONE. 2015;10(3):e0120239. doi:10.1371/journal.pone.0120239 (Table 2: EC50 values for clobazam and N-desmethylclobazam at α1–α5β2γ2S receptors) View Source
- [2] Giraud C, Tran A, Rey E, Vincent J, Tréluyer JM, Pons G. In vitro characterization of clobazam metabolism by recombinant cytochrome P450 enzymes: importance of CYP2C19. Drug Metab Dispos. 2004;32(11):1279-1286. doi:10.1124/dmd.32.11.1279 View Source
- [3] Tolbert D, Larsen F. A comprehensive overview of the clinical pharmacokinetics of clobazam. J Clin Pharmacol. 2019;59(1):7-19. doi:10.1002/jcph.1313; Bionpharma Inc. Clobazam prescribing information, Section 12.3 Pharmacokinetics. View Source
